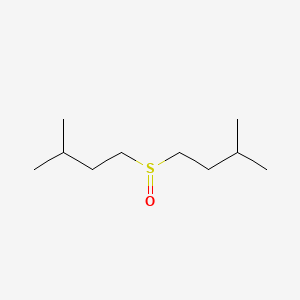

Diisoamyl sulfoxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163969. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1-(3-methylbutylsulfinyl)butane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22OS/c1-9(2)5-7-12(11)8-6-10(3)4/h9-10H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXYDKGMJJFFORR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCS(=O)CCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80227995 | |

| Record name | Isopentyl sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7726-23-0 | |

| Record name | 3-Methyl-1-[(3-methylbutyl)sulfinyl]butane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7726-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopentyl sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007726230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisoamyl sulfoxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isopentyl sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-sulphinylbis[3-methylbutane] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diisoamyl Sulfoxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisoamyl sulfoxide (B87167), a dialkyl sulfoxide, presents a unique set of physicochemical properties that position it as a compound of interest for various applications in research and drug development. This technical guide provides an in-depth analysis of its core physicochemical characteristics, offering a valuable resource for scientists exploring its potential as a solvent, reagent, or excipient. While comprehensive experimental data for diisoamyl sulfoxide remains less prevalent than for its lower alkyl homolog, dimethyl sulfoxide (DMSO), this document compiles available data, outlines detailed experimental protocols for property determination, and draws comparisons with DMSO to highlight its potential advantages and applications.

Physicochemical Properties

The molecular structure of this compound, with its ten-carbon branched alkyl chains, significantly influences its physical and chemical characteristics, distinguishing it from more commonly used sulfoxides.

Tabulated Physicochemical Data

A summary of the available quantitative data for this compound is presented below, alongside the well-characterized properties of dimethyl sulfoxide (DMSO) for comparative analysis.

| Property | This compound | Dimethyl Sulfoxide (DMSO) | Data Source |

| Molecular Formula | C10H22OS | C2H6OS | - |

| Molecular Weight | 190.35 g/mol | 78.13 g/mol | [1] |

| Boiling Point | 297.5 °C at 760 mmHg | 189 °C | [1][2] |

| Density | 0.933 g/cm³ | 1.1004 g/cm³ | [1][2] |

| Flash Point | 133.7 °C | 87-95 °C | [1][3] |

| Melting Point | Not available | 18.5 °C | [2] |

| LogP | 3.693 | -1.35 | [1][3] |

| XLogP3 | 2.6 | Not available | [1] |

| Hydrogen Bond Donor Count | 0 | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | 1 | [1] |

| Rotatable Bond Count | 6 | 0 | [1] |

| Exact Mass | 190.139136 g/mol | 78.013936 g/mol | [1] |

| Polar Surface Area (PSA) | 36.28 Ų | 36.28 Ų | [1] |

| Complexity | 116 | Not available | [1] |

Note: The absence of a reported melting point for this compound in readily available literature suggests it may exist as a liquid at room temperature or have a low melting point.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for the accurate and reproducible determination of physicochemical properties. The following sections describe the methodologies for key experiments.

Synthesis of this compound

This compound can be synthesized through the oxidation of diisoamyl sulfide (B99878). A common and effective method involves the use of an oxidizing agent such as hydrogen peroxide in an acidic medium.

Protocol for Oxidation of Diisoamyl Sulfide:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diisoamyl sulfide in a suitable solvent like glacial acetic acid.

-

Cooling: Place the flask in an ice bath to maintain a low temperature during the addition of the oxidizing agent.

-

Addition of Oxidant: Slowly add hydrogen peroxide (e.g., 30% solution) dropwise to the stirred solution. The temperature should be carefully monitored and maintained to prevent over-oxidation to the sulfone.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is typically poured into a large volume of cold water.

-

Extraction: The aqueous mixture is then extracted with an organic solvent such as dichloromethane (B109758) or diethyl ether.

-

Purification: The combined organic layers are washed with a solution of sodium bisulfite to remove any excess peroxide, followed by a wash with a saturated sodium bicarbonate solution to neutralize the acetic acid, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate.

-

Isolation: The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation or column chromatography.

A generalized workflow for the synthesis of sulfoxides is depicted below.

Caption: General Synthesis Workflow for this compound.

Determination of Boiling Point

The boiling point is a critical parameter indicating the volatility of a substance.

Protocol using a Thiele Tube:

-

Sample Preparation: A small amount of this compound is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is gently heated.[4]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed.

-

Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[5]

Determination of Melting Point

Protocol using a Capillary Melting Point Apparatus:

-

Sample Preparation: A small amount of the solid compound is finely powdered and packed into a capillary tube, sealed at one end.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a controlled rate.[6]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).[7]

Determination of Solubility

Solubility is a key parameter, particularly in drug development, as it influences bioavailability and formulation strategies.

General Protocol for Qualitative and Semi-Quantitative Solubility Determination:

-

Solvent Selection: A range of solvents of varying polarities should be selected, including water, ethanol, methanol, acetone, dichloromethane, and diethyl ether.

-

Procedure:

-

To a small, fixed amount of this compound (e.g., 10 mg) in a test tube, add a small volume (e.g., 0.1 mL) of the chosen solvent.

-

Vigorously agitate the mixture.

-

If the solute dissolves completely, it is considered "soluble."

-

If it does not dissolve, continue adding the solvent in small increments (e.g., 0.1 mL) with agitation until the solid dissolves or a significant volume of solvent has been added (e.g., 3 mL).

-

The solubility can be reported qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., < 10 mg/mL, 10-50 mg/mL, > 50 mg/mL).[8]

-

Kinetic Solubility Assay for High-Throughput Screening:

For applications in drug discovery, a kinetic solubility assay is often employed.

-

Stock Solution: A concentrated stock solution of the compound is prepared in DMSO.[9]

-

Dilution: An aliquot of the DMSO stock solution is added to an aqueous buffer in a microtiter plate.

-

Precipitation Detection: The formation of a precipitate is monitored over time using a nephelometer (light scattering) or by UV-Vis spectroscopy after filtration.[9]

Potential Applications and Comparative Analysis with DMSO

While specific applications of this compound are not extensively documented, its physicochemical properties suggest several areas of potential utility, particularly when compared to DMSO.

As a High-Boiling Point Aprotic Solvent

With a significantly higher boiling point than DMSO (297.5 °C vs. 189 °C), this compound could be advantageous in chemical reactions requiring elevated temperatures where solvent loss through evaporation is a concern.[1][2] Like DMSO, it is a polar aprotic solvent, capable of dissolving a wide range of polar and nonpolar compounds.[2]

Role in Organic Synthesis

DMSO is widely used in organic synthesis, not only as a solvent but also as a mild and selective oxidizing agent in reactions such as the Swern and Moffatt oxidations.[2][10] The sulfoxide group in this compound could potentially participate in similar transformations. The bulkier isoamyl groups may introduce steric effects that could influence the selectivity of such reactions.

Applications in Drug Formulation and Delivery

DMSO is a well-known penetration enhancer in topical and transdermal drug delivery systems, facilitating the passage of active pharmaceutical ingredients (APIs) through the skin.[2][11] The higher lipophilicity of this compound (LogP = 3.693) compared to DMSO (LogP = -1.35) suggests it may have different interactions with the lipid bilayers of the skin, potentially offering a modified penetration enhancement profile.[1][3] Its lower volatility could also be beneficial in topical formulations, reducing evaporation from the skin surface.

Conclusion

This compound is a high-boiling, polar aprotic solvent with a distinct lipophilic character. While a comprehensive body of experimental data is still emerging, its known physicochemical properties suggest its potential as a valuable tool for researchers and professionals in drug development and organic synthesis. Further investigation into its solubility profile, reactivity, and toxicological properties is warranted to fully elucidate its capabilities and expand its applications. The experimental protocols provided in this guide offer a framework for the systematic characterization of this promising compound.

References

- 1. pharmatutor.org [pharmatutor.org]

- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 3. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. Application of DMSO as "oxidant" in organic synthesis! - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 11. nbinno.com [nbinno.com]

Diisoamyl sulfoxide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of diisoamyl sulfoxide (B87167), a member of the sulfoxide class of organic compounds. Due to the limited availability of in-depth technical data specifically for diisoamyl sulfoxide, this document leverages the extensive research on a related and well-studied compound, dimethyl sulfoxide (DMSO), to provide a thorough understanding of the potential properties, applications, and experimental considerations relevant to sulfoxides. This guide includes confirmed physicochemical data for this compound, general experimental protocols for sulfoxide synthesis and analysis, and a detailed discussion of the toxicological profile and biological applications of DMSO as a representative sulfoxide.

Introduction to this compound

This compound, also known as isopentyl sulfoxide, is an organic sulfur compound. While specific research on this particular molecule is not extensive, its chemical nature as a sulfoxide suggests potential applications analogous to other members of this class, which are valued for their unique solvent properties and biological activities.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below.

| Property | Value | Reference |

| CAS Number | 7726-23-0 | [1] |

| Molecular Formula | C10H22OS | [1] |

| Molecular Weight | 190.35 g/mol | [1] |

| Boiling Point | 297.5°C at 760 mmHg | [1] |

| Flash Point | 133.7°C | [1] |

| Density | 0.933 g/cm³ | [1] |

| LogP | 3.693 | [1] |

Synthesis and Analysis of Sulfoxides

Disclaimer: The following experimental protocols are general methods for the synthesis and analysis of sulfoxides and may require optimization for this compound.

General Synthesis of Sulfoxides

The oxidation of sulfides is a common and effective method for the preparation of sulfoxides. A variety of oxidizing agents can be employed, with the choice often depending on the desired selectivity and the presence of other functional groups.

Experimental Protocol: Oxidation of a Sulfide (B99878) to a Sulfoxide

-

Dissolution: Dissolve the starting sulfide (e.g., diisoamyl sulfide) in a suitable organic solvent such as methanol, acetone, or dichloromethane (B109758) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution in an ice bath to 0-5°C.

-

Oxidant Addition: Slowly add a solution of the oxidizing agent. Common oxidants for this conversion include:

-

Hydrogen Peroxide: Often used in the presence of a catalyst.

-

Sodium Metaperiodate: A mild and selective reagent.

-

m-Chloroperoxybenzoic Acid (m-CPBA): A highly effective oxidizing agent.

-

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting sulfide and to avoid over-oxidation to the corresponding sulfone.

-

Quenching: Once the reaction is complete, quench any remaining oxidant by adding a suitable reducing agent, such as a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Extract the product into an organic solvent. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude sulfoxide.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

A logical workflow for a typical sulfoxide synthesis is depicted below.

Caption: General workflow for the synthesis of sulfoxides via oxidation of sulfides.

Analytical Methods

The characterization and purity assessment of sulfoxides can be performed using standard analytical techniques.

2.2.1. Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of sulfoxides. A common method involves a C18 reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is typically achieved using a UV detector.[2][3] Gas chromatography is also a suitable technique for the analysis of volatile sulfoxides like DMSO.[4]

-

Gas Chromatography (GC): For volatile sulfoxides, GC is an effective analytical method. A non-polar or medium-polarity column is typically used, with detection by a flame ionization detector (FID) or a mass spectrometer (MS).

2.2.2. Spectroscopic Methods

-

Infrared (IR) Spectroscopy: The S=O stretching vibration is a characteristic feature in the IR spectrum of sulfoxides, typically appearing in the range of 1030-1070 cm⁻¹.[5] The exact position of this band can be influenced by the electronic and steric nature of the substituents.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The chemical shifts of protons adjacent to the sulfoxide group are influenced by its electron-withdrawing nature.

-

¹³C NMR: The carbon atoms bonded to the sulfoxide group will also show characteristic chemical shifts.

-

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the sulfoxide and to study its fragmentation patterns.[6][7]

Applications in Research and Drug Development (with DMSO as a proxy)

Due to the scarcity of data on this compound, this section will discuss the well-documented applications of dimethyl sulfoxide (DMSO) to illustrate the potential roles of sulfoxides in scientific research and drug development.

As a Solvent

DMSO is a highly polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[8] This property makes it an invaluable solvent in various applications:

-

Drug Discovery: Used to dissolve test compounds for in vitro screening assays.[8]

-

Chemical Reactions: Serves as a medium for various organic reactions.[9]

-

Cryopreservation: Used as a cryoprotectant to prevent cell damage during freezing.[10]

Pharmaceutical Applications

DMSO itself exhibits biological activity and is used in medicine.

-

Transdermal Drug Delivery: Its ability to penetrate the skin allows it to act as a vehicle for the topical application of other drugs.[8]

-

Anti-inflammatory and Analgesic: DMSO has been used topically for its anti-inflammatory and pain-relieving properties.[11]

A simplified representation of DMSO's role in transdermal drug delivery is shown below.

Caption: Sulfoxides like DMSO can enhance the penetration of drugs through the skin.

Toxicology Profile (with DMSO as a proxy)

Acute Toxicity

DMSO generally exhibits low acute toxicity via oral and dermal routes.[12]

| Route | Species | LD50 |

| Oral | Rat | > 7,920 mg/kg |

| Dermal | Rat | > 40,000 mg/kg |

| Oral | Mouse | > 7,920 mg/kg |

| Dermal | Mouse | > 40,000 mg/kg |

Data for DMSO from reference[12]

Subchronic and Chronic Toxicity

The primary target organ for toxicity in animal studies with repeated high doses of DMSO is the eye, where lenticular changes have been observed.[12] It is also known to be a skin irritant at high concentrations.[13]

Metabolism

DMSO is metabolized in the body to dimethyl sulfide (DMS) and dimethyl sulfone (DMSO2).[14] DMS is responsible for the characteristic garlic-like odor on the breath of individuals exposed to DMSO. The metabolism of this compound has not been extensively studied but would likely involve similar enzymatic pathways.

Conclusion

This compound is a sulfoxide for which basic physicochemical properties are known. While in-depth biological and toxicological data for this specific compound are scarce, the extensive body of research on dimethyl sulfoxide provides a valuable framework for understanding the potential characteristics and applications of sulfoxides in general. Researchers and drug development professionals interested in this compound are encouraged to conduct specific studies to elucidate its unique properties, while using the information on DMSO as a guiding reference. Further research is warranted to fully characterize the potential of this compound in various scientific and therapeutic areas.

References

- 1. This compound|lookchem [lookchem.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. Determination of pharmaceutical compounds in aqueous dimethyl sulfoxide by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electrospray mass spectrometry of hydrophobic compounds using dimethyl sulfoxide and dimethylformamide as solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 9. Applications of Dimethyl sulfoxide in chemical and medical industry_Chemicalbook [chemicalbook.com]

- 10. Applications of DMSO [chemdiv.com]

- 11. DMSO – Health Information Library | PeaceHealth [peacehealth.org]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. epa.gov [epa.gov]

- 14. Biological effects of the metabolites of dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Diisoamyl Sulfoxide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility characteristics of diisoamyl sulfoxide (B87167) in organic solvents. Due to the limited availability of specific experimental data for this compound in public literature, this document provides a comprehensive overview of its known physicochemical properties and establishes a predictive framework for its solubility based on general chemical principles. Furthermore, this guide offers detailed, standardized experimental protocols for researchers to determine the solubility of diisoamyl sulfoxide in their own laboratory settings. This includes methodologies for both thermodynamic and kinetic solubility measurements, which are crucial for applications in drug development and chemical research.

Introduction to this compound

This compound, also known as diisopentyl sulfoxide, is an organosulfur compound with the chemical formula C₁₀H₂₂OS. It belongs to the sulfoxide family, characterized by a sulfinyl functional group (>S=O) connected to two alkyl chains. The "isoamyl" or "isopentyl" group refers to a branched five-carbon alkyl chain (3-methylbutyl). The presence of the polar sulfinyl group and the nonpolar isoamyl chains gives the molecule an amphiphilic character, which governs its solubility behavior.

The sulfoxide group is highly polar and capable of acting as a hydrogen bond acceptor.[1] In contrast, the two long, branched isoamyl chains are nonpolar. This dual nature suggests that this compound's solubility will be highly dependent on the properties of the solvent.

Physicochemical Properties of this compound

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2051-06-1 | [2] |

| Molecular Formula | C₁₀H₂₂OS | [1] |

| Molecular Weight | 190.35 g/mol | [1] |

| Boiling Point | 297.5°C at 760 mmHg | [1] |

| Density | 0.933 g/cm³ | [1] |

| Flash Point | 133.7°C | [1] |

| LogP (calculated) | 3.693 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Rotatable Bond Count | 6 | [1] |

Note: Some properties, like LogP, are calculated estimates and should be confirmed experimentally.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted.

-

Polar Aprotic Solvents: Due to the highly polar sulfinyl group, this compound is expected to show good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF). These solvents can interact favorably with the S=O dipole.

-

Polar Protic Solvents: In polar protic solvents like alcohols (e.g., ethanol, methanol), solubility is expected to be moderate. While the solvent can hydrogen bond with the sulfoxide oxygen, the long nonpolar alkyl chains may limit miscibility.

-

Nonpolar Solvents: In nonpolar solvents such as hexane, toluene, and diethyl ether, the large alkyl groups will promote solubility through van der Waals interactions. However, the very polar sulfinyl group will oppose dissolution, likely resulting in limited to moderate solubility.

A qualitative prediction of solubility is summarized in Table 2.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions with the sulfinyl group. |

| Polar Protic | Methanol, Ethanol, Water | Low to Moderate | Hydrogen bonding is possible, but nonpolar chains hinder miscibility. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Moderate | Favorable interactions with alkyl chains, but the polar core is unfavorable. |

Experimental Protocols for Solubility Determination

To obtain quantitative data, experimental determination is necessary. The following sections detail standard protocols for measuring both thermodynamic and kinetic solubility.

Thermodynamic solubility is the maximum concentration of a substance that can dissolve in a solvent at equilibrium.[3][4] The "shake-flask" method is the gold standard for this measurement.[5][6]

Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a known volume (e.g., 10-20 mL) of the chosen organic solvent in a sealed vial or flask.[5] The presence of undissolved solid is necessary to ensure saturation.[5]

-

Equilibration: Agitate the mixture at a constant temperature using a shaker or rotator. The equilibration time can vary, but 24 to 72 hours is typical to ensure thermodynamic equilibrium is reached.[3][5]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution (supernatant) from the solid. This is typically achieved by filtration through a syringe filter (e.g., 0.45 µm pore size) or by high-speed centrifugation.[5][7]

-

Quantification: Accurately dilute a known volume of the clear, saturated filtrate. Analyze the concentration of this compound in the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy, against a calibration curve of known concentrations.[4][5]

-

Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. The result is typically expressed in units such as mg/mL, g/100mL, or mol/L.

Diagram 1: Thermodynamic Solubility Workflow

Caption: Workflow for determining thermodynamic solubility.

Kinetic solubility measures the concentration of a compound upon its precipitation from a supersaturated stock solution, typically prepared in DMSO.[8][9] This method is faster and well-suited for high-throughput screening in drug discovery.[7]

Protocol: Solvent Addition Method

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).[7]

-

Sample Preparation: Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.[8]

-

Precipitation Induction: Add the desired organic solvent (or aqueous buffer) to each well to achieve the target final concentration. The addition of the anti-solvent (the solvent in which the compound is less soluble) will cause precipitation if the solubility limit is exceeded.[7][8]

-

Incubation: Mix the plate and incubate for a short period (e.g., 1-2 hours) at a controlled temperature.[8]

-

Detection & Quantification: Measure the amount of precipitated material. This can be done directly by detecting light scattering using nephelometry.[8] Alternatively, the plate can be filtered, and the concentration of the remaining dissolved compound in the filtrate can be quantified by HPLC or UV-Vis spectroscopy.[10]

Diagram 2: Kinetic Solubility Workflow

Caption: Workflow for high-throughput kinetic solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is not widely published, its molecular structure provides a solid basis for predicting its behavior. Its amphiphilic nature, with a polar sulfinyl head and large nonpolar tails, suggests a nuanced solubility profile that will vary significantly with the choice of solvent. For researchers and drug development professionals requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for in-house determination. The shake-flask method for thermodynamic solubility and the solvent addition method for kinetic solubility are standard, reliable approaches to generating the critical data needed for formulation, reaction optimization, and screening assays.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound CAS#: 2051-06-1 [m.chemicalbook.com]

- 3. In-vitro Thermodynamic Solubility [protocols.io]

- 4. evotec.com [evotec.com]

- 5. researchgate.net [researchgate.net]

- 6. enamine.net [enamine.net]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

An In-depth Technical Guide to the Spectroscopic Analysis of Diisoamyl Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisoamyl sulfoxide (B87167), also known as 1,1'-sulfinylbis(3-methylbutane), is an organic sulfur compound. As with many organic molecules, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for its structural elucidation and characterization. This guide provides a detailed analysis of the predicted NMR and IR spectra of diisoamyl sulfoxide, outlines general experimental protocols for acquiring such spectra, and includes visualizations to aid in understanding the molecular structure and analytical workflows.

Predicted Nuclear Magnetic Resonance (NMR) Spectra

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show four distinct signals corresponding to the four sets of chemically non-equivalent protons in the molecule. The protons closer to the electron-withdrawing sulfoxide group will appear at a lower field (higher chemical shift).[1][2][3]

Table 1: Predicted ¹H NMR Data for this compound

| Signal | Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| a | (CH₃)₂CH- | ~ 0.95 | Doublet | 12H |

| b | -CH₂-S(O)- | ~ 2.70 | Triplet | 4H |

| c | -CH(CH₃)₂ | ~ 1.80 | Multiplet | 2H |

| d | -CH₂-CH₂- | ~ 1.60 | Multiplet | 4H |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the different carbon environments within the this compound molecule. Similar to the proton NMR, carbons closer to the sulfoxide group are expected to be deshielded and resonate at a higher chemical shift.[4]

Table 2: Predicted ¹³C NMR Data for this compound

| Signal | Carbon | Predicted Chemical Shift (ppm) |

| 1 | -C H₂-S(O)- | ~ 55 |

| 2 | -C H₂-CH₂- | ~ 30 |

| 3 | -C H(CH₃)₂ | ~ 28 |

| 4 | (C H₃)₂CH- | ~ 22 |

Predicted Infrared (IR) Spectrum

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |

| ~ 1050 | S=O | Stretching | Strong, Sharp |

| 2850-3000 | C-H (sp³) | Stretching | Strong |

| 1450-1470 | C-H (sp³) | Bending | Medium |

| 1370-1390 | C-H (sp³) | Bending (gem-dimethyl) | Medium |

| 600-800 | C-S | Stretching | Weak to Medium |

The most characteristic peak in the IR spectrum of this compound is the strong and sharp absorption band around 1050 cm⁻¹ due to the S=O stretching vibration.[5] The exact position of this band can be influenced by the molecular environment.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining a ¹H or ¹³C NMR spectrum of a liquid sample like this compound is as follows:

-

Sample Preparation :

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if the solvent does not already contain it.

-

Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

-

-

Instrument Setup :

-

Place the NMR tube in a spinner turbine and adjust its position.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition :

-

Set the appropriate acquisition parameters for the desired nucleus (¹H or ¹³C), including the pulse sequence, acquisition time, relaxation delay, and number of scans.

-

For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Initiate the data acquisition.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the NMR spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale by setting the internal standard (e.g., TMS) to 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Infrared (IR) Spectroscopy

A general protocol for obtaining an IR spectrum of a liquid sample using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer is as follows:

-

Instrument Preparation :

-

Ensure the ATR crystal is clean. If necessary, clean it with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.

-

-

Background Spectrum :

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any signals from the instrument and the surrounding atmosphere (e.g., CO₂, water vapor).

-

-

Sample Application :

-

Place a small drop of liquid this compound onto the center of the ATR crystal.

-

If the sample is volatile, it may be necessary to cover the ATR crystal with a volatile sample cover.

-

-

Data Acquisition :

-

Acquire the IR spectrum of the sample. The instrument will automatically subtract the background spectrum.

-

Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis :

-

Identify the positions (in cm⁻¹) and intensities of the absorption bands in the spectrum.

-

Correlate these bands with the functional groups present in the molecule using correlation tables or spectral databases.

-

-

Cleaning :

-

After the measurement, thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

-

Visualizations

Molecular Structure and NMR Assignments

Caption: Molecular structure of this compound with proton assignments.

General Workflow for Spectroscopic Analysis

References

- 1. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

A Theoretical Exploration of the Molecular Structure of Diisoamyl Sulfoxide: An In-depth Technical Guide

Introduction

Theoretical Methodologies

The computational study of sulfoxide (B87167) molecular structures typically employs a range of quantum chemical methods to predict geometries, energies, and other electronic properties.

Experimental Protocols

A standard computational protocol for investigating the molecular structure of a molecule like diisoamyl sulfoxide would involve the following steps:

-

Initial Structure Generation: A 3D model of the this compound molecule is constructed. Due to the presence of flexible isoamyl chains, multiple starting conformations are typically generated to ensure a thorough exploration of the potential energy surface.

-

Geometry Optimization: Each initial conformation is subjected to geometry optimization using a selected quantum mechanical method. Density Functional Theory (DFT) is a widely used and effective method for this purpose. A common choice of functional is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. To achieve a good balance between accuracy and computational cost, a Pople-style basis set such as 6-311++G(d,p) is often employed. This basis set includes diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. The optimization process is continued until the forces on the atoms are close to zero and the structure corresponds to a minimum on the potential energy surface.

-

Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Conformational Analysis: For flexible molecules like this compound, a systematic conformational search is crucial. This can be achieved by systematically rotating the rotatable bonds and performing geometry optimizations for each resulting conformer. The relative energies of the conformers are then compared to identify the most stable structures.

-

Analysis of Molecular Properties: Once the optimized geometry is obtained, various molecular properties can be calculated. These include the molecular electrostatic potential (MEP) to identify regions of positive and negative electrostatic potential, and Natural Bond Orbital (NBO) analysis to understand bonding and charge distribution.

Molecular Geometry of Sulfoxides: A Case Study of Dimethyl Sulfoxide (DMSO)

In the absence of specific experimental or theoretical data for this compound, we present the structural parameters for dimethyl sulfoxide (DMSO) as a reference. The sulfoxide group is expected to have a similar geometry in this compound, with the primary differences arising from the steric and electronic effects of the larger isoamyl groups. The molecule possesses a trigonal pyramidal geometry around the sulfur atom.[1]

Table 1: Optimized Molecular Geometry of Dimethyl Sulfoxide (DMSO) Calculated using DFT at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Value |

| Bond Lengths (Å) | |

| S=O | 1.5040 |

| S-C | 1.783 |

| C-H (average) | 1.09 |

| **Bond Angles (°) ** | |

| C-S-C | 97.73 |

| O-S-C | 106.57 |

| S-C-H (average) | 109.5 |

| Dihedral Angles (°) | |

| C-S-C-H | Varies |

| O-S-C-H | Varies |

Note: The data presented is for DMSO and serves as a model for the sulfoxide core of this compound. The actual bond lengths and angles in this compound will be influenced by the larger alkyl chains.

Conformational Analysis

The two isoamyl chains in this compound introduce significant conformational flexibility. A thorough theoretical study would involve identifying the various low-energy conformers and analyzing their relative stabilities. The rotation around the S-C and C-C single bonds will lead to a complex potential energy surface with multiple local minima. The extended and folded conformations of the isoamyl chains will influence the overall shape and polarity of the molecule.

Table 2: Hypothetical Relative Energies of this compound Conformers This table illustrates the expected outcome of a conformational analysis. The values are hypothetical.

| Conformer | Description | Relative Energy (kcal/mol) |

| 1 | Fully extended anti-anti | 0.00 |

| 2 | Gauche-anti | 0.85 |

| 3 | Folded conformation | 2.10 |

Visualizations

Diagram 1: Computational Workflow for Molecular Structure Determination

Caption: A typical workflow for the theoretical study of a flexible molecule like this compound.

Diagram 2: Logical Relationship of Theoretical Concepts

Caption: The relationship between the theoretical framework and the calculated molecular properties.

References

An In-depth Technical Guide on the Discovery and History of Dimethyl Sulfoxide (DMSO)

Introduction

Dimethyl sulfoxide (B87167) (DMSO), a seemingly simple organosulfur compound with the formula (CH₃)₂SO, has a rich and multifaceted history.[1] From its initial synthesis in the 19th century to its controversial journey through the medical and scientific landscape, DMSO has established itself as a versatile and powerful solvent with a wide array of applications. This technical guide provides a comprehensive overview of the discovery, history, synthesis, properties, and key applications of DMSO, tailored for researchers, scientists, and drug development professionals. While the initial query referenced "Diisoamyl sulfoxide," the vast body of scientific literature points overwhelmingly to Dimethyl Sulfoxide (DMSO) as the compound of significant historical and scientific interest.

Discovery and Early History

The journey of DMSO began in 1866 when Russian scientist Alexander Saytzeff first synthesized the compound.[1][2][3] He reported his findings in a German chemical journal in 1867.[3] For several decades following its discovery, DMSO remained largely a laboratory curiosity, a byproduct of the wood pulp and paper industry with no significant applications.[2]

It wasn't until the mid-20th century that industrial chemists began to explore the potent solvent properties of DMSO.[2] Researchers discovered its remarkable ability to dissolve a wide range of both polar and nonpolar substances, coupled with a surprisingly low level of toxicity in animal studies.[2]

A significant breakthrough occurred in the 1950s when British scientists found that DMSO could act as a cryoprotectant, protecting blood cells and bone marrow from damage during freezing.[2] This discovery opened the door to its use in biology and medicine.

The 1960s marked a turning point for DMSO, largely driven by the work of Dr. Stanley Jacob at the Oregon Health Sciences University (now Oregon Health & Science University).[2][4] Working with chemist Robert Herschler, Dr. Jacob discovered that DMSO could readily penetrate the skin and other biological membranes without causing significant damage, and importantly, could carry other substances along with it into the bloodstream.[2][3] This transdermal delivery capability sparked immense interest in its potential medical applications.

Timeline of Key Events:

-

1866: Dimethyl sulfoxide is first synthesized by Russian chemist Alexander Saytzeff.[1][2][3]

-

1940s-1950s: Industrial interest in DMSO as a powerful solvent grows.[2]

-

1950s: British scientists discover the cryoprotective properties of DMSO.[2]

-

Early 1960s: Dr. Stanley Jacob and Robert Herschler investigate the medical potential of DMSO, particularly its ability to penetrate the skin.[2][4]

-

1964: The first scientific paper on the therapeutic properties of DMSO is published by Dr. Jacob.[3]

-

1965: The U.S. Food and Drug Administration (FDA) halts clinical trials of DMSO due to concerns about side effects, specifically changes in the refractive index of eye lenses in laboratory animals.[5]

-

1970s-1980s: DMSO gains widespread use in veterinary medicine for treating inflammation and swelling in animals.[2]

-

1978: The FDA approves a 50% DMSO solution (Rimso-50) for the intravesicular treatment of interstitial cystitis in humans, which remains its only FDA-approved therapeutic use in the United States.[4][5]

Synthesis of Dimethyl Sulfoxide

The primary industrial method for producing DMSO is through the oxidation of dimethyl sulfide (B99878) ((CH₃)₂S), which is a byproduct of the Kraft process in paper manufacturing.[1][5]

Experimental Protocol: Oxidation of Dimethyl Sulfide

The following provides a generalized experimental protocol for the synthesis of DMSO. Specific industrial processes may vary in catalysts, oxidizing agents, and reaction conditions.

Materials:

-

Dimethyl sulfide (DMS)

-

Oxidizing agent (e.g., nitrogen dioxide, oxygen, nitric acid)[1][6]

-

Catalyst (e.g., nitrogen oxides (NOx))[7]

-

Reaction vessel (e.g., continuous stirred-tank reactor)[6]

-

Purification apparatus (e.g., distillation column)

Procedure:

-

Reaction Setup: The oxidation of dimethyl sulfide is typically carried out in a liquid phase within a suitable reactor.

-

Introduction of Reactants: Dimethyl sulfide and the oxidizing agent are continuously fed into the reactor. The reaction is often catalyzed by nitrogen oxides.[7]

-

Reaction Conditions: The reaction is exothermic and the temperature is typically maintained between 30-60°C.[6] The pressure is controlled to maintain the reactants in the liquid phase.

-

Reaction Monitoring: The progress of the reaction is monitored by analyzing the concentration of DMSO and unreacted DMS.

-

Purification: The crude reaction mixture, containing DMSO, unreacted DMS, and byproducts, is subjected to a purification process. Distillation under reduced pressure is a common method to separate DMSO from other components due to its relatively high boiling point.[1]

Chemical Equation:

(CH₃)₂S + [O] → (CH₃)₂SO

Where [O] represents the oxygen from the oxidizing agent.

Physicochemical Properties of Dimethyl Sulfoxide

DMSO is a colorless, hygroscopic liquid with a slightly sulfurous odor.[8] It is a highly polar aprotic solvent, miscible with water and a wide range of organic solvents.[1][5]

Table 1: Physical and Chemical Properties of Dimethyl Sulfoxide

| Property | Value | Reference(s) |

| Molecular Formula | (CH₃)₂SO | [1] |

| Molar Mass | 78.13 g·mol⁻¹ | [1] |

| Appearance | Colorless liquid | [1][8] |

| Density | 1.1004 g/cm³ at 20°C | [9] |

| Melting Point | 18.5 °C (65.3 °F) | [1] |

| Boiling Point | 189 °C (372 °F) | [1] |

| Flash Point | 89 °C (192 °F) (closed cup) | [10] |

| Solubility in Water | Miscible | [1] |

| Dipole Moment | 4.3 D | [10] |

| Refractive Index (n_D) | 1.479 at 20°C | [9] |

| Viscosity | 1.996 cP at 25°C | - |

Key Applications of Dimethyl Sulfoxide

The unique properties of DMSO have led to its use in a wide range of scientific and medical applications.

4.1 As a Solvent:

DMSO is a versatile aprotic solvent used in a multitude of chemical reactions, including nucleophilic substitutions and polymer chemistry.[1] Its ability to dissolve a wide array of compounds makes it an invaluable tool in chemical synthesis and analysis.

4.2 In Drug Delivery:

One of the most significant properties of DMSO is its ability to enhance the penetration of other substances through the skin.[1][4] This has led to its use as a vehicle for the topical application of various pharmaceuticals.

4.3 In Cryopreservation:

DMSO is widely used as a cryoprotectant to prevent cellular damage during the freezing of biological tissues and cells for storage.[2]

4.4 Therapeutic Applications:

While its use in humans is limited to the treatment of interstitial cystitis, DMSO has been explored for a variety of therapeutic applications due to its anti-inflammatory and analgesic properties.[1][4][11] It is also used extensively in veterinary medicine.[2]

4.5 In Molecular Biology:

DMSO is used in polymerase chain reaction (PCR) to inhibit the formation of secondary structures in DNA templates.

Visualizations

Diagram 1: Timeline of DMSO Discovery and Development

A simplified timeline highlighting key milestones in the history of DMSO.

Diagram 2: Synthesis of Dimethyl Sulfoxide

A flowchart illustrating the general industrial synthesis of DMSO.

Diagram 3: Transdermal Drug Delivery Workflow

A workflow diagram showing the role of DMSO in transdermal drug delivery.

References

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. History of DMSO: From 1866 Discovery to Modern Medicine | Essential DMSO [essentialdmso.co.za]

- 3. drmorans.com [drmorans.com]

- 4. Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acs.org [acs.org]

- 6. researchgate.net [researchgate.net]

- 7. US6414193B1 - Process for producing dimethyl sulfoxide - Google Patents [patents.google.com]

- 8. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Dimethyl Sulfoxide Solvent Properties [macro.lsu.edu]

- 10. gchemglobal.com [gchemglobal.com]

- 11. discovery.researcher.life [discovery.researcher.life]

Potential Research Areas for Diisoamyl Sulfoxide: A Technical Guide for Drug Development Professionals

Executive Summary

Diisoamyl sulfoxide (B87167) (DIAS) is a largely unexplored organosulfur compound with a chemical structure suggestive of significant potential in various therapeutic and industrial applications. While research on DIAS is nascent, the well-documented activities of other sulfoxides, particularly Dimethyl Sulfoxide (DMSO), provide a strong rationale for investigating DIAS in several key areas. This technical guide outlines promising research avenues for DIAS, providing detailed experimental protocols and a framework for its evaluation as a potential therapeutic agent, drug delivery vehicle, and industrial solvent. The amphiphilic nature of DIAS, stemming from its polar sulfoxide group and nonpolar isoamyl chains, positions it as a unique candidate for applications requiring surface activity and interaction with both hydrophilic and lipophilic environments.

Introduction to Diisoamyl Sulfoxide (DIAS)

This compound, with the chemical formula C₁₀H₂₂OS, is a dialkyl sulfoxide characterized by two isoamyl groups attached to a sulfinyl group. Its structure imparts amphiphilic properties, which are less pronounced than in classic surfactants but may contribute to unique biological and chemical activities. The existing data on DIAS is limited, presenting a significant opportunity for novel research and development.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. These properties are crucial for designing experimental protocols and understanding its potential applications.

| Property | Value |

| Molecular Formula | C₁₀H₂₂OS |

| Molecular Weight | 190.35 g/mol |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Boiling Point | 297.5 °C at 760 mmHg (predicted) |

| Density | 0.933 g/cm³ (predicted) |

| LogP | 3.693 (predicted) |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 6 |

Table 1: Physicochemical Properties of this compound.

Potential Research Areas

Based on the known biological activities of other sulfoxides and the unique structural features of DIAS, the following areas are proposed for in-depth investigation.

Anti-inflammatory Activity

Many organosulfur compounds, including sulfoxides, have demonstrated anti-inflammatory properties.[1][2] The mechanism of action often involves the modulation of inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[2] Given its lipophilic nature, DIAS may exhibit enhanced tissue penetration and interaction with cellular membranes, potentially leading to potent anti-inflammatory effects.

Caption: Workflow for evaluating the anti-inflammatory potential of DIAS.

Antimicrobial and Antifungal Activity

Sulfur-containing compounds are known for their antimicrobial properties.[3][4][5][6] The amphiphilic nature of DIAS could facilitate its interaction with and disruption of microbial cell membranes, a common mechanism of action for antimicrobial agents.[7][8] Research in this area could lead to the development of new treatments for bacterial and fungal infections.

Drug Delivery Vehicle and Penetration Enhancer

Dimethyl sulfoxide is widely used as a penetration enhancer in topical drug formulations due to its ability to traverse the stratum corneum.[9][10][11] The longer alkyl chains of DIAS may offer different and potentially advantageous properties for the delivery of lipophilic drugs.[12][13] Its potential as a solvent and carrier for poorly soluble active pharmaceutical ingredients (APIs) warrants investigation.

Industrial Applications: Solvent and Extractant

The solvent properties of DMSO are well-established.[14][15] DIAS, with its higher lipophilicity, could be a valuable solvent for specific industrial processes, such as the extraction of nonpolar compounds from natural products or as a reaction medium for certain organic syntheses.[16]

Detailed Experimental Protocols

To facilitate research in the proposed areas, the following detailed experimental protocols are provided.

Synthesis of this compound

Principle: The most common method for synthesizing sulfoxides is the oxidation of the corresponding sulfide (B99878).[17][18] This protocol describes the oxidation of diisoamyl sulfide using hydrogen peroxide as the oxidizing agent.

Materials:

-

Diisoamyl sulfide

-

Hydrogen peroxide (30% solution)

-

Glacial acetic acid

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve diisoamyl sulfide in glacial acetic acid.

-

Cool the mixture in an ice bath.

-

Slowly add one equivalent of 30% hydrogen peroxide dropwise while stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a separatory funnel containing water and dichloromethane.

-

Extract the product into the organic layer. Repeat the extraction three times.

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound.[19]

-

Purify the product by column chromatography on silica gel if necessary.[19]

Evaluation of Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

Principle: The carrageenan-induced paw edema model is a standard in vivo assay to screen for acute anti-inflammatory activity.[20][21][22]

Materials:

-

Male Wistar rats or Swiss albino mice (180-220 g)

-

Carrageenan (1% w/v in sterile saline)

-

This compound (DIAS) dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Positive control: Indomethacin or Diclofenac sodium

-

Plethysmometer

-

Syringes and needles

Procedure:

-

Acclimatize the animals for at least one week before the experiment.

-

Fast the animals overnight with free access to water.

-

Divide the animals into groups: vehicle control, positive control, and DIAS-treated groups (at least three different doses).

-

Administer DIAS or the positive control orally or intraperitoneally 30-60 minutes before carrageenan injection.

-

Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

-

Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[23]

-

Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Data Analysis: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB signaling pathway, which plays a central role in regulating the expression of pro-inflammatory genes.[24][25][26][27]

References

- 1. Biologically oriented organic sulfur chemistry. 14. Antiinflammatory properties of some aryl sulfides, sulfoxides, and sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Activity of Sulfur-Containing Compounds from Garlic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. journal.uctm.edu [journal.uctm.edu]

- 8. Relationship between antimicrobial activity and amphiphilic property of basic model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dimethyl sulfoxide: an effective penetration enhancer for topical administration of NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ehs.wisc.edu [ehs.wisc.edu]

- 12. Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 15. Dimethyl sulfoxide: the universal solvent for industry and science - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 16. Harnessing the Power of DMSO: A Deep Dive into Plant Extract Solvent Dynamics [greenskybio.com]

- 17. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 21. phytopharmajournal.com [phytopharmajournal.com]

- 22. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 24. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide on the Safety and Handling of Diisoamyl Sulfoxide

Disclaimer: This document provides a summary of available safety and handling information for diisoamyl sulfoxide (B87167). Due to a lack of a comprehensive Safety Data Sheet (SDS) specifically for diisoamyl sulfoxide, this guide also includes detailed information on Dimethyl Sulfoxide (DMSO) as a related, well-documented compound. It is crucial to note that while both are sulfoxides, their physical, chemical, and toxicological properties differ. The information on DMSO should be used with caution as a preliminary guide for handling this compound. Always consult with a qualified safety professional and refer to any available specific safety data for this compound before handling.

Introduction to this compound

Physicochemical Properties

A comparison of the known physical and chemical properties of this compound and dimethyl sulfoxide is presented below. The significant differences in properties such as boiling point and flash point underscore the importance of treating these as distinct chemicals.

| Property | This compound | Dimethyl Sulfoxide (DMSO) |

| CAS Number | 7726-23-0[1] | 67-68-5[2] |

| Molecular Formula | C10H22OS[1] | C2H6OS[2] |

| Molecular Weight | 190.35 g/mol [1] | 78.13 g/mol [3] |

| Appearance | Not specified | Colorless liquid[2][3] |

| Boiling Point | 297.5°C at 760 mmHg[1] | 189°C (372°F)[3][4] |

| Melting Point | Not specified | 18.5°C (65.3°F)[4] |

| Flash Point | 133.7°C[1] | 87 - 95°C (189 - 203°F)[4][5] |

| Density | 0.933 g/cm³[1] | 1.100 g/cm³ at 20°C[4] |

| Solubility in Water | Not specified | Miscible[3][4] |

Hazard Identification and Classification (Based on DMSO)

As no specific hazard classification for this compound is available, the following information for DMSO is provided for preliminary assessment.

GHS Classification for DMSO:

-

Skin Irritation: May cause mild skin irritation.[8]

-

Eye Irritation: May cause mild eye irritation.[9]

Hazard Statements for DMSO:

-

H227: Combustible liquid.[6]

Precautionary Statements for DMSO:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

It is important to note that DMSO is known for its ability to readily penetrate the skin and can carry other dissolved substances with it.[3][5] This property may also be present in other sulfoxides and necessitates careful handling to avoid systemic exposure to dissolved materials.

Toxicological Information (Based on DMSO)

Detailed toxicological studies on this compound are not available. The toxicological profile of DMSO is summarized below. It is generally considered to have low toxicity.[3]

| Exposure Route | Effect (DMSO) |

| Oral | Low acute toxicity. LD50 (rat) is 14,500 mg/kg.[3] May cause nausea, vomiting, and a characteristic garlic-like taste.[3][10] |

| Dermal | Low acute toxicity.[8] Can cause a burning sensation and rash.[10] The primary concern is its ability to enhance the absorption of other chemicals through the skin.[3][5] |

| Inhalation | May cause respiratory tract irritation.[9] High concentrations of vapor may lead to headache, dizziness, and sedation.[2][10] |

| Eye | May cause mild irritation.[9] |

| Chronic | Prolonged or repeated exposure may cause damage to organs.[11] Studies in animals have shown that high doses can cause changes in the lens of the eye.[8] |

A study has indicated that even low concentrations of DMSO may induce retinal apoptosis in vivo and in vitro.[12] Other research points to potential vascular, liver, and kidney toxicity.[10][11]

Handling Precautions and Personal Protective Equipment (PPE)

Given the lack of specific data for this compound, the following handling precautions are based on general laboratory safety principles and the well-documented procedures for DMSO.

Engineering Controls:

-

Work in a well-ventilated area.[13]

-

Use a chemical fume hood for procedures that may generate vapors or aerosols.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield should be worn.[13]

-

Skin Protection:

-

Wear a lab coat and appropriate protective clothing.

-

Use chemical-resistant gloves. For DMSO, butyl rubber or neoprene gloves are often recommended.[13] Nitrile gloves may offer limited protection and should be changed frequently.

-

-

Respiratory Protection: If working outside of a fume hood or if vapors are expected, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[9]

General Hygiene:

-

Wash hands thoroughly after handling.[13]

-

Do not eat, drink, or smoke in the laboratory.

-

Remove contaminated clothing promptly and wash it before reuse.

The following diagram illustrates a general workflow for handling sulfoxides like DMSO in a research setting.

First Aid Measures (Based on DMSO)

In the event of exposure, the following first aid measures, based on DMSO, are recommended. Seek medical attention if symptoms persist.

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[9]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[9]

Spill and Waste Disposal Procedures (Based on DMSO)

Spill Response:

-

Evacuate: Clear the area of all personnel.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

-

Collect: Carefully collect the absorbed material into a sealed container for disposal.

-

Clean: Clean the spill area with soap and water.

The following flowchart outlines the decision-making process for responding to a chemical spill.

Waste Disposal:

-

Dispose of chemical waste in accordance with local, state, and federal regulations.

-

Do not dispose of it down the drain.[13]

Storage and Stability

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13] Keep away from ignition sources.[13]

-

Stability: DMSO is stable under recommended storage conditions.[9] It is hygroscopic and will absorb moisture from the air.[13]

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[5]

Conclusion

While a comprehensive safety profile for this compound is not currently available, the information on its known physical properties and the detailed safety data for the related compound, DMSO, provide a foundation for safe handling in a research environment. The key takeaways are to handle this compound with the assumption that it may be a combustible liquid and can facilitate skin absorption of other chemicals. Adherence to standard laboratory safety protocols, including the consistent use of appropriate personal protective equipment and engineering controls, is paramount. Researchers should remain vigilant for the emergence of more specific safety data for this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. Dimethyl Sulfoxide Solvent Properties [macro.lsu.edu]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. lifesciences.byu.edu [lifesciences.byu.edu]

- 8. epa.gov [epa.gov]

- 9. utsi.edu [utsi.edu]

- 10. The dangers of dimethyl sulfoxide | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]

- 11. Dimethyl Sulfoxide and Their Toxicity | International Journal For Research In Biology & Pharmacy [gnpublication.org]

- 12. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. valudor.com [valudor.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of Diisoamyl Sulfoxide

Disclaimer: Publicly available scientific literature lacks specific, in-depth experimental data on the thermal stability and decomposition of diisoamyl sulfoxide (B87167). However, due to the presence of the same sulfoxide functional group, the extensively studied thermal behavior of dimethyl sulfoxide (DMSO) provides a valuable framework for understanding the potential thermal characteristics and hazards associated with diisoamyl sulfoxide. This guide summarizes the known thermal properties of DMSO as a close structural analog and outlines the experimental approaches necessary for a thorough evaluation of this compound.

Introduction

This compound is an organic sulfur compound that, like other sulfoxides, finds potential applications in various chemical processes. A critical aspect of its safe handling and use in research and development, particularly in the pharmaceutical industry, is a comprehensive understanding of its thermal stability and decomposition pathways. Thermal decomposition can lead to the formation of hazardous byproducts and, in some cases, runaway reactions. This guide provides an overview of the factors influencing the thermal stability of sulfoxides, primarily drawing on data from its lower alkyl homolog, dimethyl sulfoxide (DMSO).

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for its handling and for designing thermal analysis experiments.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₂₂OS |

| Molecular Weight | 190.35 g/mol |

| Boiling Point | 297.5°C at 760 mmHg[1] |

| Flash Point | 133.7°C[1] |

| Density | 0.933 g/cm³[1] |

Thermal Stability and Decomposition of Dimethyl Sulfoxide (DMSO) as an Analog

DMSO is known to be thermally unstable, and its decomposition can be triggered at temperatures significantly lower than its boiling point (189°C), especially in the presence of contaminants or catalysts.[2][3] The decomposition of pure DMSO is reported to be detected at approximately 278°C by differential scanning calorimetry (DSC), while accelerating rate calorimetry indicates thermal decomposition can occur around its boiling point.[4]

A variety of substances are known to catalyze or exacerbate the thermal decomposition of DMSO, including:

-

Acids: Strong acids can significantly lower the decomposition temperature.[3][5]

-

Bases: Strong bases like sodium hydride can lead to explosive conditions at modest temperatures (40-60°C).[3][6]

-

Halides and Halogenated Compounds: These can promote decomposition.[2][3]

-

Metals and Metal Salts: Certain metals and their salts can act as catalysts.[3]

-

Electrophiles and Oxidants: These can react exothermically with DMSO.[3]

The decomposition of DMSO can be autocatalytic, meaning the decomposition products can further accelerate the decomposition process.[6]

Table 2: Onset Temperatures for Thermal Decomposition of DMSO under Various Conditions

| Condition | Onset Temperature (°C) | Analytical Method |

| Pure DMSO | ~189 - 278 | Accelerating Rate Calorimetry / DSC[4] |

| With Acids | Lowered; dependent on pKa[5] | ARC / DSC[5] |

| With Sodium Hydride | 40 - 60 | Calorimetry[6] |

| With Ammonia-generating compound | Can lead to violent exothermic reaction | - |